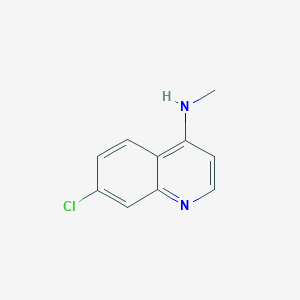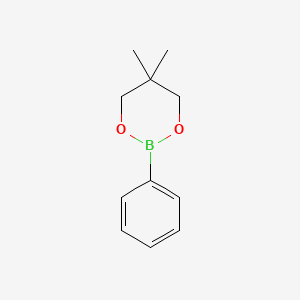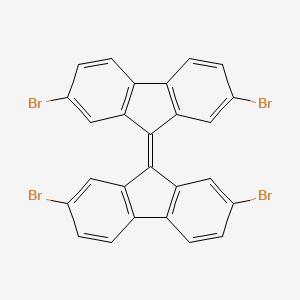
2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
Overview
Description
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a chemical compound with the molecular formula C26H12Br4 . It appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is characterized by the presence of a bifluorenylidene core with four bromine atoms attached at the 2,2’,7,7’ positions . The InChI code for the compound is 1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H .Physical And Chemical Properties Analysis
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a solid at 20 degrees Celsius . It has a molecular weight of 644.00 . The compound has a melting point of 455 degrees Celsius .Scientific Research Applications
Formation and Isomerization Studies
Research into the formation of 9,9′:9′,9″-Terfluorenyl isomers using metalated fluorenes as synthetic intermediates revealed the rotational isomers of 9,9′: 9′,9″-terfluorenyl obtained by the addition of 9-lithiofluorene to 9,9′-bifluorenylidene. This process also led to the formation of 2,7-Dibromo- and 2,7,2″,7″-tetrabromo-9′,9″-terfluorenyl from similar reactions of the corresponding bromo-derivatives, highlighting the compound's utility in complex chemical synthesis and the study of isomerization (Minabe & Suzuki, 1975).
Photophysical and Electrochemical Properties
A study focused on the synthesis and photophysical properties of 2,2′-bis(oligothiophene)-9,9′-bifluorenylidene derivatives. These derivatives, containing thiophenyl, terthiophenyl, and tetrathiophenyl groups at the 2- and 2′-positions of the 9,9′-bifluorenylidene skeleton, were systematically investigated for their photophysical and electrochemical properties. This research contributes to the understanding of the electronic and structural influences on the photophysical behaviors of 9,9′-bifluorenylidene derivatives, demonstrating their potential in optoelectronic applications (Yu et al., 2018).
Organic Photovoltaic Applications
Another exciting area of research is the use of bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptors in organic solar cells. This approach used diketopyrrolopyrrole as terminal functionalities, showcasing the compound's potential in enhancing the efficiency of solar cells through improved optical absorption coefficient, good solubility, and thermal stability, as well as promising optoelectronic properties (Gupta et al., 2017).
Safety and Hazards
“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
Mechanism of Action
Target of Action
It is known to be used as a material in optoelectronic devices .
Mode of Action
It is a derivative of spirobifluorene, which is commonly used in perovskite solar cells (PSCs) as a hole transport material .
Biochemical Pathways
As a hole transport material, it may play a role in the charge transport pathway in PSCs .
Result of Action
In the context of PSCs, it may contribute to the overall efficiency of the device by facilitating charge transport .
Action Environment
The action, efficacy, and stability of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can be influenced by various environmental factors. For instance, the performance of optoelectronic devices can be affected by temperature, humidity, and light exposure .
Biochemical Analysis
Biochemical Properties
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can alter the enzyme’s activity and stability. Additionally, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity. It is crucial to determine the optimal dosage to maximize the therapeutic potential of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene while minimizing its adverse effects .
Metabolic Pathways
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress, lipid metabolism, and energy production. By modulating the activity of key enzymes in these pathways, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can alter the overall metabolic state of the cell, impacting processes such as ATP production and lipid synthesis .
Transport and Distribution
The transport and distribution of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
Subcellular Localization
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene exhibits specific subcellular localization patterns, which are crucial for its activity and function. It has been found to localize to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins. This localization is often directed by targeting signals and post-translational modifications that guide the compound to its specific cellular destinations .
Properties
IUPAC Name |
2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZLDRAZNLKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550068 | |
| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27192-91-2 | |
| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


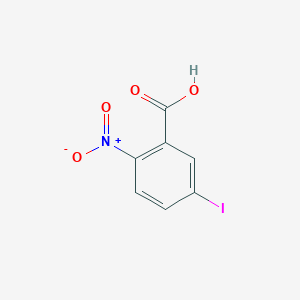
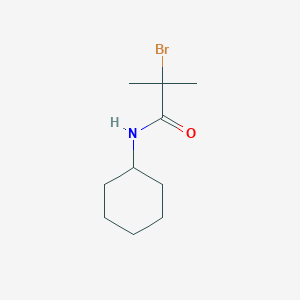
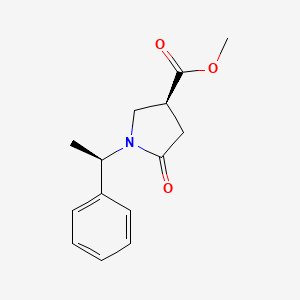

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

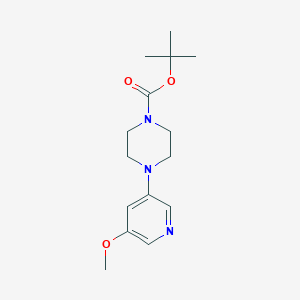
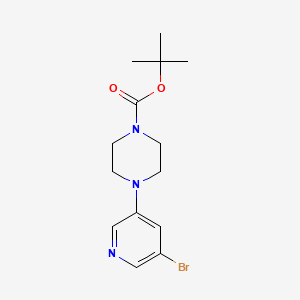
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
